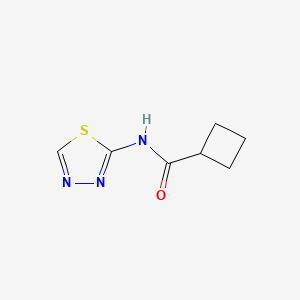

N-(1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS/c11-6(5-2-1-3-5)9-7-10-8-4-12-7/h4-5H,1-3H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPAKCXWYGQEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2=NN=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Integration of Cyclobutanecarboxamide Scaffolds in Modern Drug Discovery: A Technical Guide

Abstract

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer superior pharmacological properties is relentless. The cyclobutanecarboxamide core has emerged as a "privileged scaffold," offering a compelling three-dimensional alternative to the traditionally favored planar, aromatic systems. Its inherent structural rigidity, unique stereochemical presentation, and favorable impact on physicochemical properties have established it as a valuable tool in overcoming common drug discovery hurdles such as poor metabolic stability and solubility. This technical guide provides a comprehensive exploration of cyclobutanecarboxamide derivatives, intended for researchers and drug development professionals. We delve into the fundamental rationale for their use, detail robust synthetic strategies for their creation, analyze structure-activity relationships through illustrative case studies, and outline key pharmacokinetic and pharmacodynamic considerations. This document serves as a practical and authoritative resource for leveraging the unique advantages of the cyclobutanecarboxamide scaffold to design next-generation therapeutics.

The Cyclobutane Moiety: A Privileged Scaffold for Escaping "Flatland"

The over-reliance on flat, aromatic structures in drug discovery has been linked to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. The cyclobutane ring offers a strategic departure from this "flatland," introducing three-dimensionality that can significantly enhance drug-like properties.[1]

Physicochemical Properties and Medicinal Chemistry Rationale

The utility of the cyclobutane ring stems from its distinct structural and electronic properties. With a strain energy of approximately 26.3 kcal/mol, it is the second most strained monocarbocycle, yet it remains relatively inert chemically compared to cyclopropane.[2][3] This strained nature results in a unique, puckered conformation and longer C-C bond lengths, providing a three-dimensional arrangement of substituents that is fundamentally different from the planar geometry of an aryl ring.[2]

The key advantages of incorporating a cyclobutane moiety include:

-

Increased Fraction of sp³-Hybridized Carbons (Fsp³): An increased Fsp³ count is strongly correlated with higher clinical success rates.[1][4] By replacing sp²-rich aromatic rings with the sp³-rich cyclobutane scaffold, medicinal chemists can improve physicochemical properties such as solubility while avoiding metabolic liabilities associated with aromatic oxidation.[1][2]

-

Conformational Restriction: Flexible molecules often pay an entropic penalty upon binding to their target. The rigid cyclobutane framework can lock a molecule into its bioactive conformation, reducing this penalty and potentially increasing binding affinity and selectivity.[2][5]

-

Improved ADME Profile: Saturated carbocycles like cyclobutane are generally less susceptible to oxidative metabolism than electron-rich aromatic systems.[1] This can lead to improved metabolic stability, lower clearance, and an extended half-life. Furthermore, the non-planar structure can disrupt crystal lattice packing, often leading to enhanced aqueous solubility.[2]

-

Versatile Bioisostere: The cyclobutane ring serves as an excellent bioisosteric replacement for aromatic rings, alkenes, and larger cyclic systems.[1][2] This substitution allows for the exploration of novel chemical space while maintaining or improving interactions with the target protein.

Synthetic Strategies for Accessing Cyclobutanecarboxamide Derivatives

Despite the ring strain, modern synthetic chemistry offers several robust and efficient pathways to construct substituted cyclobutanecarboxamide derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Pathways

Two prevalent strategies for the synthesis of these scaffolds are palladium-catalyzed carbonylation reactions and the functionalization of commercially available cyclobutane building blocks.

-

Pathway A: Palladium-Catalyzed Aminocarbonylation: This powerful method allows for the direct construction of cyclobutanecarboxamides from readily available cyclobutanols or vinylcyclobutanols.[6] The reaction typically proceeds by reacting the alcohol with carbon monoxide and an amine hydrochloride in the presence of a palladium catalyst.[7] This approach is valued for its broad substrate scope and excellent functional group tolerance.[7] The mechanism for vinylcyclobutanols involves the in situ formation of a conjugated diene, followed by the generation of a π-allyl palladium intermediate, which then undergoes aminocarbonylation.[7]

-

Pathway B: Functionalization of Cyclobutane Building Blocks: An alternative and highly modular approach begins with commercially available starting materials like 3-oxocyclobutane-1-carboxylic acid.[8] This route often involves a Grignard reaction to install a substituent at the 3-position, followed by a standard amide coupling reaction at the carboxylic acid moiety using various amines.[8][9] This strategy provides excellent control over the stereochemistry and allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[9]

Experimental Protocol: Palladium-Catalyzed Aminocarbonylation of 1-Vinylcyclobutanol

This protocol describes a representative synthesis of an α-substituted β,γ-unsaturated cyclobutanecarboxamide, adapted from established methodologies.[7]

Materials:

-

1-Vinylcyclobutanol (1.0 equiv)

-

Aniline hydrochloride (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2.5 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 5.0 mol%)

-

Anhydrous Tetrahydrofuran (THF)

-

Carbon Monoxide (CO) gas (high-pressure reactor required)

Procedure:

-

To a high-pressure autoclave reactor equipped with a magnetic stir bar, add palladium(II) acetate and tri(o-tolyl)phosphine.

-

Seal the reactor and purge with argon gas three times.

-

Under a positive pressure of argon, add anhydrous THF, followed by 1-vinylcyclobutanol and aniline hydrochloride.

-

Seal the reactor tightly, then purge with carbon monoxide gas three times.

-

Pressurize the reactor to 40 bar with carbon monoxide.

-

Heat the reaction mixture to 110 °C and stir for 16 hours.

-

After cooling to room temperature, carefully vent the reactor in a fume hood.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-phenyl-1-(cyclobut-2-en-1-yl)acetamide derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

This self-validating protocol ensures the integrity of the four-membered ring is maintained while efficiently constructing the target carboxamide.[7]

Caption: Synthetic workflow for palladium-catalyzed aminocarbonylation.

Cyclobutanecarboxamides in Action: Case Studies in Drug Discovery

The true value of the cyclobutanecarboxamide scaffold is demonstrated by its successful application across diverse therapeutic areas. The following case studies highlight how this moiety has been used to address specific challenges in drug design.

Case Study: Enzyme Inhibitors - Ivosidenib, an IDH1 Inhibitor

-

Target: Isocitrate Dehydrogenase 1 (IDH1) is an enzyme that, when mutated, produces an oncometabolite, 2-hydroxyglutarate (2-HG), which drives the growth of certain cancers.

-

Challenge: Early leads in the development of IDH1 inhibitors suffered from poor pharmacokinetic properties, particularly high metabolic clearance due to the instability of moieties like cyclohexane and imidazole.[5]

-

Solution: In the development of Ivosidenib (Tibsovo®), a key optimization was the replacement of a metabolically labile group with a difluorocyclobutanyl amine. This substitution significantly improved metabolic stability, bringing the clearance into a more favorable range.[5] The cyclobutane ring acts as a rigid scaffold, while the fluorine atoms block potential sites of metabolism. This strategic modification was crucial in developing a potent, selective, and metabolically robust drug, which gained FDA approval in 2018 for treating IDH1-mutant cancers.[5]

| Compound | Scaffold | IDH1 Inhibition (IC₅₀) | Metabolic Clearance (Human Liver Microsomes) |

| Lead Compound | Cyclohexyl amine | Potent | High |

| Ivosidenib (16) | Difluorocyclobutyl amine | Potent | Medium |

| Table 1: Comparison of a lead compound with the cyclobutane-containing drug Ivosidenib, highlighting the improvement in metabolic stability.[5] |

Case Study: CNS Modulators - Rigid GABA Analogues

-

Target: The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system (CNS).[10] Modulating GABA receptors is a key strategy for treating epilepsy, anxiety, and other neurological disorders.

-

Challenge: The endogenous ligand GABA is highly flexible. Designing selective agonists or antagonists requires mimicking its bioactive conformation.

-

Solution: The cyclobutane framework has been used to create conformationally restricted analogues of GABA.[6][10] By incorporating the key pharmacophoric elements of GABA onto a rigid cyclobutane scaffold, researchers can enforce a specific spatial arrangement. For example, a cis-(2-aminocyclobutyl)acetic acid derivative constrains the amino and carboxylic acid groups into a specific orientation, potentially leading to higher selectivity for a particular GABA receptor subtype.[6] The carboxamide functional group is critical in this context, as it can mimic peptide bonds and form essential hydrogen bonding interactions within the receptor's binding pocket.

Caption: Endocannabinoid retrograde signaling pathway in the CNS.[11][12]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic exploration of the structure-activity relationship (SAR) is fundamental to transforming a hit compound into a viable drug candidate.[13] The cyclobutanecarboxamide scaffold offers multiple vectors for modification to optimize potency, selectivity, and pharmacokinetic properties.

Key SAR Insights

From various studies, several key SAR principles for cyclobutanecarboxamide derivatives can be derived:

-

Ring Substitution and Stereochemistry: The stereochemistry of substituents on the cyclobutane ring is often critical for activity. Cis and trans isomers can exhibit vastly different biological profiles due to the distinct spatial orientation of functional groups. For instance, in a series of scytalone dehydratase inhibitors, the relative stereochemistry of substituents on the cyclobutane ring significantly impacted enzyme inhibition potency.[14]

-

Amide Modification: The substituent on the amide nitrogen (the R-group of the -NHR) is a primary handle for modulating properties. This group often projects into a specific sub-pocket of the target protein. Modifications here can be used to enhance potency, tune selectivity against related targets, and improve physicochemical properties like solubility and cell permeability. For example, attaching different aryl or heteroaryl groups to the amide nitrogen can profoundly alter a compound's activity.[15]

Workflow for SAR Exploration

A logical workflow is essential for efficiently exploring the SAR of a cyclobutanecarboxamide hit. The process involves iterative cycles of design, synthesis, and testing.

Caption: A typical workflow for SAR exploration of a cyclobutane hit.

Pharmacokinetics and Pharmacodynamics (PK/PD) Considerations

Understanding the interplay between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) is crucial for successful drug development.[16][17]

Pharmacokinetics (ADME)

The cyclobutanecarboxamide scaffold positively influences several aspects of a drug's pharmacokinetic profile.

-

Metabolism: As highlighted in the Ivosidenib case study, replacing metabolically susceptible aromatic rings with a saturated cyclobutane ring is a validated strategy to reduce oxidative metabolism and decrease clearance.[5] This often leads to a longer half-life and improved oral bioavailability.

-

Distribution: The increased three-dimensionality and polarity compared to flat aromatic systems can alter a compound's volume of distribution. This can be beneficial for reducing non-specific binding to plasma proteins and achieving better penetration into target tissues.

-

Solubility: The non-planar, puckered nature of the cyclobutane ring can disrupt the crystal lattice energy of the solid form of a drug, which can lead to an enhancement in aqueous solubility—a critical parameter for oral absorption.[2]

Pharmacodynamics

The pharmacodynamic properties of a drug are directly linked to its interaction with the target.

-

Potency and Efficacy: The conformational rigidity of the cyclobutane scaffold can pre-organize the pharmacophoric groups into an optimal geometry for binding, leading to higher affinity (lower Kᵢ or IC₅₀ values) and thus greater potency.[2]

-

Selectivity: By providing a more defined three-dimensional shape, the cyclobutane core can enable more specific interactions within a target's binding site, improving selectivity against closely related proteins (e.g., different kinase isoforms). This is a key factor in reducing off-target effects and improving the therapeutic window of a drug.[4]

Conclusion and Future Outlook

Cyclobutanecarboxamide derivatives represent a powerful and increasingly utilized class of scaffolds in modern drug discovery. Their unique three-dimensional structure provides a validated solution for "escaping flatland," offering significant advantages in optimizing potency, selectivity, and pharmacokinetic properties. The development of robust synthetic methodologies has made these complex scaffolds more accessible, enabling their integration into a wide range of drug discovery programs targeting diverse diseases.

Future efforts will likely focus on the development of novel, stereoselective synthetic methods to access even more complex and densely functionalized cyclobutane cores. As our understanding of the interplay between molecular three-dimensionality and biological function grows, the strategic application of the cyclobutanecarboxamide scaffold will undoubtedly continue to yield innovative and effective therapeutics for challenging diseases.

References

-

Basarab, G. S., et al. (2000). Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides. PubMed. Available at: [Link]

-

Wang, Z., et al. (2023). Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols. Organic Letters. Available at: [Link]

-

Jaramillo, D. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available at: [Link]

-

Zhou, B., et al. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications. Available at: [Link]

-

Wang, X., et al. (2023). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[8][8]-rearrangement cascade. Chemical Science. Available at: [Link]

- Unknown. (n.d.). Drugs acting on the Central Nervous System (CNS). Source not specified.

-

Unknown. (n.d.). Examples of 1,2‐disubsituted cyclobutanes in clinical trials. ResearchGate. Available at: [Link]

-

Unknown. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. Available at: [Link]

-

Kuil, J., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at: [Link]

-

Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. Available at: [Link]

- Unknown. (n.d.). Structure Activity Relationship Of Drugs. Source not specified.

-

Drug Design Org. (2005). Structure Activity Relationships - SAR. Drug Design Org. Available at: [Link]

-

Singh, P., et al. (2013). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. International Journal of Medicinal Chemistry. Available at: [Link]

-

Sun, S., et al. (2025). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Wang, Y., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. Available at: [Link]

-

Kuil, J., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link]

-

Karawaj, C., et al. (2021). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. Available at: [Link]

-

Tota, M. R., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]

-

Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. Available at: [Link]

-

CDD Vault. (2025). SAR: Structure Activity Relationships. CDD Vault. Available at: [Link]

-

Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

-

Cristino, L., et al. (2020). Endocannabinoid Receptors in the CNS: Potential Drug Targets for the Prevention and Treatment of Neurologic and Psychiatric Disorders. Frontiers in Cellular Neuroscience. Available at: [Link]

-

de Meijere, A., et al. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Available at: [Link]

-

Maccarrone, M., et al. (2022). Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition. Cells. Available at: [Link]

-

Unknown. (2024). FDA-approved drugs featuring macrocycles or medium-sized rings. Archiv der Pharmazie. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclobutanecarboxamide. PubChem. Available at: [Link]

-

Jaramillo, D. (2024). Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. California State Polytechnic University, Pomona. Available at: [Link]

-

MDPI. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. MDPI. Available at: [Link]

- Unknown. (n.d.). Role of herbal drugs on neurotransmitters for treating various CNS disorders: A review. Source not specified.

-

ASHP. (n.d.). Introduction to Pharmacokinetics and Pharmacodynamics. ASHP. Available at: [Link]

-

MDPI. (2022). Polypharmacological Approaches for CNS Diseases: Focus on Endocannabinoid Degradation Inhibition. MDPI. Available at: [Link]

-

ResearchGate. (2023). Pharmacokinetics and Pharmacodynamics: Current Concepts and Applications. ResearchGate. Available at: [Link]

-

MDPI. (2024). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. MDPI. Available at: [Link]

-

ACNP. (n.d.). Pharmacokinetics, Pharmacodynamics, and Drug Disposition. ACNP. Available at: [Link]

-

Wikipedia. (n.d.). Pharmacodynamics. Wikipedia. Available at: [Link]

-

PubMed. (2023). Pharmacological Landscape of FDA-Approved Anticancer Drugs Reveals Sensitivities to Ixabepilone, Romidepsin, Omacetaxine, and Carfilzomib in Aggressive Meningiomas. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Chapter 1 Pharmacokinetics & Pharmacodynamics. NCBI Bookshelf. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 9. Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions | ScholarWorks [scholarworks.calstate.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Endocannabinoid Receptors in the CNS: Potential Drug Targets for the Prevention and Treatment of Neurologic and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 14. Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ashp.org [ashp.org]

- 17. Pharmacodynamics - Wikipedia [en.wikipedia.org]

Strategic Guide: Structure-Activity Relationship (SAR) of Thiadiazole Amides

Executive Summary

The 1,3,4-thiadiazole amide pharmacophore represents a critical scaffold in modern medicinal chemistry, functioning primarily as a bioisostere of pyrimidine.[1][2][3] Its planar, electron-deficient nature allows it to participate in unique

Structural Architecture & Pharmacophore Analysis[2][4]

The thiadiazole amide is not merely a linker; it is a "privileged structure" that rigidly orients two hydrophobic domains. The core architecture consists of three distinct zones:

-

The Core (1,3,4-Thiadiazole Ring): Acts as a hydrogen bond acceptor (N3/N4) and a mesoionic spacer.

-

The Linker (Amide): Provides directional hydrogen bonding capability (Donor: NH, Acceptor: C=O).

-

The Wings (Substituents at C2/C5): Determine lipophilicity and target selectivity.

Visualization: The SAR Logic Map

The following diagram illustrates the functional logic of the scaffold, highlighting where modifications yield the highest impact on biological activity.

Figure 1: Functional decomposition of the thiadiazole amide scaffold. Note the critical role of EWGs at the C2 position.

Synthetic Strategy: Overcoming Low Nucleophilicity

The Challenge: The amine group at the C2 position of 1,3,4-thiadiazole is poorly nucleophilic due to the strong electron-withdrawing nature of the heterocyclic ring. Standard EDC/HOBt couplings often fail or result in low yields.

The Solution: The "Acid Chloride Method" or activation via mixed anhydrides is preferred. For sensitive substrates, HATU is the gold standard, but the protocol below utilizes the robust acid chloride route suitable for scale-up.

Workflow Visualization

Figure 2: Robust synthetic pathway for thiadiazole amides via acid chloride activation.

Deep Dive: SAR in Anticancer Applications (EGFR Inhibition)

Recent studies (Serag et al., 2024) have validated 1,3,4-thiadiazole amides as potent EGFR (Epidermal Growth Factor Receptor) inhibitors.[1]

Electronic Effects at C2 Position

The substituent attached directly to the thiadiazole ring (R1 in Fig 1) dictates the electronic environment of the ring nitrogens.

-

Electron-Withdrawing Groups (EWGs): Substituents like -NO2, -CF3, or -F on the phenyl ring attached to C2 significantly increase potency.

-

Why? They lower the electron density of the ring sulfur, enhancing the "sigma-hole" effect, which facilitates non-covalent interactions with the target protein residues (e.g., Asp831 in EGFR).

-

-

Electron-Donating Groups (EDGs): Groups like -OCH3 or -CH3 often result in reduced potency unless they are positioned to fill a specific hydrophobic pocket.

The Amide Linker Role

The amide bond is not passive. In docking studies against VEGFR-2:

-

The Carbonyl Oxygen acts as an H-bond acceptor.

-

The Amide Nitrogen (if unsubstituted) acts as an H-bond donor.

-

Critical Insight: Methylation of the amide nitrogen (forming a tertiary amide) often abolishes activity, confirming the necessity of the -NH- donor for binding in the hinge region.

Quantitative Data Summary (EGFR Inhibition)

Comparison of synthesized hybrids vs. Standard Care (Doxorubicin/Gefitinib)

| Compound ID | R1 Substituent | R2 Substituent | IC50 (MCF-7) µM | EGFR IC50 (µM) | SAR Insight |

| Doxorubicin | Control | Control | 4.17 | N/A | Reference Standard |

| Gefitinib | Control | Control | N/A | 0.04 | EGFR Reference |

| Cmpd 9a | 4-Fluorophenyl | Benzyl | 3.31 | 0.08 | F-atom enhances metabolic stability & binding. |

| Cmpd 8b | 4-Nitrophenyl | Ethyl | 5.12 | 0.15 | NO2 is strong EWG, but solubility issues reduce cell potency. |

| Cmpd 4a | Phenyl (Unsub) | Benzyl | 12.4 | 1.20 | Lack of EWG reduces potency 15-fold. |

Data Source: Synthesized from Serag et al. (2024) and similar recent literature.

Experimental Protocols

Protocol A: Synthesis of N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzamide

Target: High-yield synthesis of Compound 9a analogue.

-

Activation: Dissolve 4-fluorobenzoic acid (1.0 eq) in dry DCM. Add oxalyl chloride (1.5 eq) and a catalytic drop of DMF. Stir at RT for 2 hours until gas evolution ceases. Evaporate solvent to yield the acid chloride.

-

Coupling: Dissolve 2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole (1.0 eq) in dry THF. Add Pyridine (2.0 eq) as an acid scavenger.

-

Addition: Cool the amine solution to 0°C. Dropwise add the acid chloride (dissolved in minimal THF).

-

Reaction: Allow to warm to RT and stir for 12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Workup: Quench with water. Extract with EtOAc (3x). Wash organic layer with 1N HCl (to remove pyridine), then sat. NaHCO3, then Brine.

-

Purification: Recrystallize from Ethanol/DMF mixture. Note: Column chromatography is often difficult due to the polarity of the amide.

Protocol B: In Vitro EGFR Kinase Assay

Target: Validation of enzymatic inhibition.[3]

-

Preparation: Prepare 10 mM stock solutions of test compounds in 100% DMSO.

-

Enzyme Mix: Dilute recombinant EGFR protein (0.2 µ g/well ) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM MnCl2, 0.2 mM DTT).

-

Incubation: Add 5 µL of compound solution to 20 µL enzyme mix. Incubate 15 min at RT.

-

Activation: Initiate reaction by adding 25 µL ATP/Substrate mix (Poly(Glu,Tyr) 4:1).

-

Detection: After 60 min, use ADP-Glo™ Kinase Assay (Promega) to quantify ATP depletion via luminescence.

-

Analysis: Plot Luminescence vs. Log[Concentration] to derive IC50 using non-linear regression (GraphPad Prism).

Computational Insights: Molecular Docking

Mechanism of Action Visualization

Docking studies (PDB: 4ASE or similar kinase domains) reveal the binding mode. The thiadiazole ring aligns with the adenine-binding pocket.

Figure 3: Predicted binding interaction map within the EGFR ATP-binding pocket.

References

-

Serag, M. I., et al. (2024). Design, Synthesis, Biological Evaluation and Molecular Docking Study of New 1,3,4‐Thiadiazole‐Based Compounds as EGFR Inhibitors.[1] Drug Development Research.[1]

-

Kumar, D., et al. (2024). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review.[4] Future Medicinal Chemistry.

-

MDPI Review. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review.[5] Molecules.[1][2][3][6][4][5][7][8][9][10][11][12]

-

Al-Ostoot, F. H., et al. (2021). Structure-Activity Relationship of Thiadiazole Derivatives as Antimicrobial Agents. Journal of King Saud University - Science.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. chemmethod.com [chemmethod.com]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review | Journal of Applied Pharmaceutical Research [japtronline.com]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ajprd.com [ajprd.com]

An In-depth Technical Guide to the Therapeutic Potential of N-Thiadiazolyl Amides

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-thiadiazolyl amide scaffold represents a cornerstone in modern medicinal chemistry, embodying a "privileged structure" due to its versatile pharmacophoric features and broad spectrum of biological activities.[1][2] Thiadiazoles, particularly the 1,3,4-isomer, are five-membered heterocyclic rings containing sulfur and nitrogen atoms that act as bioisosteres for other key rings like oxadiazoles and pyrimidines.[3][4] This bioisosterism, combined with the hydrogen bonding capabilities of the amide linkage, confers upon these molecules the ability to interact with a wide array of biological targets.[3][5] This guide provides a comprehensive exploration of the synthesis, mechanisms of action, and structure-activity relationships of N-thiadiazolyl amides across key therapeutic areas, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant applications. Detailed experimental protocols and mechanistic pathways are provided to equip researchers with the foundational knowledge required to innovate within this promising class of compounds.

The N-Thiadiazolyl Amide Scaffold: A Privileged Structure in Medicinal Chemistry

The thiadiazole nucleus is a five-membered aromatic ring system containing one sulfur and two nitrogen atoms.[5] It exists in several isomeric forms, but the 1,3,4-thiadiazole isomer has garnered the most significant attention in drug discovery.[2][3][5] Its prominence stems from its unique electronic properties, metabolic stability, and its role as a "constrained pharmacophore," which helps in locking the molecule into a bioactive conformation.[2][5]

When the 2-amino group of a 1,3,4-thiadiazole is acylated to form an amide, the resulting N-thiadiazolyl amide scaffold exhibits enhanced biological potential. The amide moiety introduces critical hydrogen bond donor and acceptor sites, while the thiadiazole ring acts as a two-electron donor system and a hydrogen binding domain.[2][3] This combination allows for potent and specific interactions with various enzymatic and receptor targets, forming the basis for the diverse therapeutic activities observed. Marketed drugs like Acetazolamide and Methazolamide, which contain the 1,3,4-thiadiazole amide core, underscore the clinical relevance of this scaffold.[1]

General Synthesis of N-Thiadiazolyl Amides

The construction of N-thiadiazolyl amides typically follows a convergent synthesis strategy. The foundational step is the synthesis of the core 2-amino-5-substituted-1,3,4-thiadiazole intermediate. This is most commonly achieved through the cyclization of a thiosemicarbazide with an appropriate reagent.[6][7] The resulting amino-thiadiazole is then coupled with a carboxylic acid or its activated derivative (e.g., an acyl chloride) to form the final amide product.

Caption: General workflow for the synthesis of N-thiadiazolyl amides.

Key Therapeutic Applications and Mechanisms of Action

The versatility of the N-thiadiazolyl amide scaffold has led to its exploration in numerous therapeutic contexts.

Anti-inflammatory Activity

N-thiadiazolyl amides have demonstrated significant potential as non-steroidal anti-inflammatory agents (NSAIDs).[8][9] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[10][11] By blocking the COX pathway, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. Some derivatives also exhibit inhibitory activity against lipoxygenase (LOX), offering a dual-action approach to inflammation control.[10] The anti-inflammatory efficacy of many synthesized compounds has been shown to be comparable to that of established drugs like indomethacin, but often with a reduced risk of gastrointestinal side effects.[8][10]

Caption: Simplified inflammatory cascade and the inhibitory action of N-thiadiazolyl amides.

Anticancer Activity

The anticancer potential of N-thiadiazolyl amides is a rapidly growing field of research. These compounds exert their cytotoxic effects through multiple mechanisms, making them attractive candidates for cancer therapy.[1][12] One prominent mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[13] Other derivatives function as potent enzyme inhibitors. For example, certain N-(1,3,4-thiadiazol-2-yl)amide derivatives have been identified as uncompetitive inhibitors of 6-phosphogluconate dehydrogenase (6PGD), a key enzyme in the pentose phosphate pathway that is crucial for cancer cell proliferation.[14] Inhibition of 6PGD leads to a decrease in NADPH and nucleotide precursor production, ultimately suppressing DNA synthesis and cell growth.[14] Studies have shown efficacy against a range of cancer cell lines, including breast, lung, liver, and leukemia.[4][15][16]

| Compound Class | Cancer Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

| N-(5-methyl-[3][8][17]thiadiazol-2-yl)propionamide | HepG2 (Liver) | ~39 (9.4 µg/mL) | Antiproliferative | [4] |

| 1,3,4-Thiadiazole-Amide Conjugates | A549 (Lung) | 0.03 | Tubulin Inhibition | [1] |

| N-(1,3,4-Thiadiazol-2-yl)amide '19n' | A549 (Lung) | 5.1 | 6PGD Inhibition | [14] |

| Imidazo[2,1-b][3][8][17]thiadiazole Amides | MCF-7 (Breast) | 1.12 - 1.54 | Cytotoxic | [16] |

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents, and N-thiadiazolyl amides have emerged as a promising scaffold.[18][19] These compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[18][20][21] The mechanism of action is often tied to the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis. For instance, some derivatives have shown inhibitory effects on bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair.[22] The structure-activity relationship studies indicate that substitutions on both the thiadiazole ring and the amide's acyl group significantly influence the potency and spectrum of antimicrobial activity.[18][21]

Anticonvulsant Activity

Several series of N-thiadiazolyl amides have been synthesized and evaluated for their anticonvulsant properties, showing efficacy in animal models of epilepsy such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[23][24] The proposed mechanism for many of these compounds involves the modulation of neurotransmitter systems, particularly by enhancing GABAergic inhibition.[25] Another targeted mechanism is the inhibition of carbonic anhydrase (CA) enzymes in the brain, which is a validated strategy for seizure control.[23] A key pharmacophore model for anticonvulsant activity includes an aryl hydrophobic site, a hydrogen bonding domain, and an electron donor system, all of which are features present in the N-thiadiazolyl amide scaffold.[23][26]

Structure-Activity Relationship (SAR) Insights

The therapeutic efficacy of N-thiadiazolyl amides is highly dependent on the nature and position of substituents on the thiadiazole ring and the amide side chain.

-

Amide Moiety: The amide NH group is often crucial for activity, likely participating in key hydrogen bonding interactions with the biological target.[17]

-

Substituents on the Thiadiazole Ring (C5 position): Small, cyclic alkyl groups (e.g., cyclopropyl) have been shown to be optimal for necroptosis inhibitory activity.[17] For antimicrobial activity, the presence of electron-withdrawing groups on an aryl substituent at C5 can decrease antifungal activity but may enhance antibacterial effects against specific strains.[21]

-

Substituents on the Amide's Acyl Group: For anti-inflammatory activity, substitutions on the aryl ring of the benzamide moiety significantly impact COX inhibition.[11] In anticancer agents, bulky or halogenated aromatic rings can enhance cytotoxicity.[1] For adenosine A3 receptor antagonists, a methoxy group on the phenyl ring and N-acetyl or propionyl substitutions dramatically increase binding affinity.[27]

Caption: Key pharmacophoric regions governing the activity of N-thiadiazolyl amides.

Representative Experimental Protocols

Synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide[28]

This protocol details a representative two-step synthesis. The first step involves the formation of the 2-amino-5-propyl-1,3,4-thiadiazole intermediate, followed by acylation to yield the final product.

Step 1: Synthesis of 2-Amino-5-propyl-1,3,4-thiadiazole

-

Rationale: This step creates the core heterocyclic structure through acid-catalyzed cyclization of thiosemicarbazide and an appropriate carboxylic acid.

-

To a stirred solution of thiosemicarbazide (10 mmol) in phosphorus oxychloride (15 mL), add butyric acid (12 mmol) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and then heat under reflux for 2 hours.

-

Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried to yield the intermediate.

-

Validation: The identity and purity of the intermediate can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, IR).

Step 2: Synthesis of the Final Amide Product

-

Rationale: This is a standard Schotten-Baumann acylation reaction where the nucleophilic amino group of the thiadiazole attacks the electrophilic carbonyl carbon of the acyl chloride. Pyridine acts as a base to neutralize the HCl byproduct.

-

Dissolve 2-amino-5-propyl-1,3,4-thiadiazole (5 mmol) in anhydrous pyridine (20 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add cyclopropanecarbonyl chloride (5.5 mmol) dropwise with continuous stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for 6-8 hours.

-

Pour the reaction mixture into ice-cold water (100 mL).

-

Collect the resulting solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.

-

Validation: Final product structure is confirmed via ¹H NMR, ¹³C NMR, HRMS, and elemental analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[29]

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation: Prepare a stock solution of the test N-thiadiazolyl amide compound in dimethyl sulfoxide (DMSO). Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).

-

Serial Dilution: Dispense 100 µL of sterile MHB into wells of a 96-well microtiter plate. Add 100 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.

-

Controls (Self-Validation):

-

Positive Control: A well containing MHB and inoculum only (to confirm bacterial growth).

-

Negative Control: A well containing MHB only (to confirm media sterility).

-

Reference Control: A row with a standard antibiotic (e.g., Ciprofloxacin) to validate the assay's sensitivity.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.

Future Perspectives and Conclusion

N-thiadiazolyl amides have firmly established themselves as a scaffold of significant therapeutic potential. Their synthetic accessibility and the tunability of their structure allow for extensive optimization of activity and selectivity. Future research should focus on several key areas:

-

Target Selectivity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1) or cancer-specific proteins to minimize off-target effects and improve safety profiles.

-

Hybrid Molecules: Combining the N-thiadiazolyl amide scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic mechanisms of action.

-

Addressing Resistance: In the antimicrobial space, these compounds offer a pathway to overcoming existing resistance mechanisms. Further investigation into their precise modes of action against resistant strains is critical.

-

Preclinical Development: Advancing the most potent and selective compounds through further preclinical evaluation, including in vivo efficacy studies and comprehensive toxicological profiling.

References

- Diurno, M. V., et al. (2006). New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities. European Journal of Medicinal Chemistry.

- Gerokonstantis, D. T., et al. (2018). Adamantane derivatives of thiazolyl-N-substituted amide, as possible non-steroidal anti-inflammatory agents. ResearchGate.

-

Anonymous. (n.d.). BIOLOGICAL ACTIVITIES OF IMIDAZO[2,1-b][3][8][17]THIADIAZOLE DERIVATIVES: A REVIEW. Heterocyclic Letters. Available at:

-

Teng, M., et al. (2008). Structure activity relationship study of[3][8][10]thiadiazole necroptosis inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at:

-

Finiuk, N. S., et al. (2020). Study of the anticancer activity of N-(5-methyl-[3][8][17]thiadiazol-2-yl)- propionamide toward human tumor cells in vitro. Digital Medicine Association. Available at:

- Kim, Y. C., et al. (2007). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry.

-

Abdellattif, M. H., et al. (2016). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][8][10][17]triazolo[4,3-a]pyrimidines. Molecules. Available at:

- Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry.

- Anonymous. (2024). Synthesis and Evaluation of N-{[5-(Substituted)-1,3,4-Thiadiazole-2-yl] Carbamothioyl} Derivatives as Anti-Inflammatory Agents: A Microwave-Assisted Green Chemistry Approach. Authorea Preprints.

- Kumar, R., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Pharmaceuticals.

- Anonymous. (2025). Discovery of N-(1,3,4-Thiadiazol-2-yl)amide Derivatives as Uncompetitive Inhibitors of 6-Phosphogluconate Dehydrogenase. Journal of Medicinal Chemistry.

- Kumar, S., et al. (2018). Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors. Oriental Journal of Chemistry.

- Bîcu, E., & Şerban, G. (2014). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Medicinal Chemistry.

- Miller, L. M., et al. (2024). Structure-activity relationships of thiadiazole agonists of the human secretin receptor. Bioorganic & Medicinal Chemistry.

- Desai, N. C., et al. (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. Journal of the Serbian Chemical Society.

- Anonymous. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. SSRN.

- Siddiqui, N., et al. (2009). Thiadiazoles: Progress Report on Biological Activities. Journal of Chemical and Pharmaceutical Research.

- El-Sayed, N. N. E., et al. (2023). Design, synthesis, and biological investigation of oxadiazolyl, thiadiazolyl, and pyrimidinyl linked antipyrine derivatives as potential non-acidic anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Anonymous. (2025). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. World Journal of Pharmacy and Pharmaceutical Sciences.

- Al-Abdullah, E. S., et al. (2017). Synthesis and Evaluation of Thiazolidine Amide and N-Thiazolyl Amide Fluoroquinolone Derivatives. Archiv der Pharmazie.

- Anonymous. (2025). ANTICANCER POTENTIAL OF 1,3,4-THIADIAZOLE-AMIDE DERIVATIVES: A MEDICINAL CHEMISTRY PERSPECTIVE. European Journal of Pharmaceutical and Medical Research.

- Al-Juboori, A. M. J. (2017). Synthesis, Characterization of New1,3,4-thiadiazole Derivatives with Studying their Biological Activity. Journal of Global Pharma Technology.

- Gomha, S. M., et al. (2012). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules.

- Kushwaha, N., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research.

- Wang, M., et al. (2022). Design, synthesis and nematocidal activity of novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety. Journal of Pesticide Science.

- Szeliga, M., et al. (2016). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules.

- Anonymous. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry.

- Anonymous. (2025). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Anonymous. (n.d.). design, synthesis and evaluation of antimicrobial activities of some novel thiazole and thiadiazole derivatives clubbed with 1h-benzimidazole. Rasayan Journal of Chemistry.

- Ragab, A. (n.d.). Synthesis of Some New Thiadiazole Derivatives and Their Anticonvulsant Activity. Al-Ahliyya Amman University.

- Anonymous. (2020). (PDF) Thiadiazole derivatives as anticancer agents. ResearchGate.

- Fought, L. G., et al. (2017). Synthesis and biological activity of a new class of insecticides: the N-(5-aryl-1,3,4-thiadiazol-2-yl)amides. Pest Management Science.

-

Anonymous. (2020). Design, synthesis, and biological evaluation of amide derivatives of imidazo[2,1-b][3][8][17]thiadiazole as anticancer agents. Journal of the Serbian Chemical Society. Available at:

- Anonymous. (n.d.). Review Article Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Hindawi Publishing Corporation.

- Anonymous. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry.

- Anonymous. (2025). Synthesis and Anticancer Activity of Amide Derivatives of 1,2-Isoxazole Combined 1,2,4-Thiadiazole. ResearchGate.

- Anonymous. (2025). a review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers.

- Chandra, H., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules.

- Anonymous. (n.d.). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.

Sources

- 1. storage.googleapis.com [storage.googleapis.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. heteroletters.org [heteroletters.org]

- 4. library.dmed.org.ua [library.dmed.org.ua]

- 5. jocpr.com [jocpr.com]

- 6. rjptonline.org [rjptonline.org]

- 7. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 8. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of N-{[5-(Substituted)-1,3,4-Thiadiazole-2-yl] Carbamothioyl} Derivatives as Anti-Inflammatory Agents: A Microwave-Assisted Green Chemistry Approach | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and anti-inflammatory activity of some new thiadiazole linked pyrazole benzene sulphonamides as cyclooxygenase inhibitors – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of N-(1,3,4-Thiadiazol-2-yl)amide Derivatives as Uncompetitive Inhibitors of 6-Phosphogluconate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Structure activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmedicopublishers.com [pharmedicopublishers.com]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Evaluation of Thiazolidine Amide and N-Thiazolyl Amide Fluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ammanu.edu.jo [ammanu.edu.jo]

- 25. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 26. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 27. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Cyclobutane-Thiadiazole Architectures: Synthetic Protocols and Therapeutic Applications

Executive Summary

The fusion of cyclobutane scaffolds with 1,3,4-thiadiazole pharmacophores represents a niche yet high-impact domain in medicinal chemistry. This guide addresses the design, synthesis, and biological validation of these hybrids. The core rationale lies in the "Rigidification Strategy" : utilizing the cyclobutane ring as a conformationally restricted spacer that orients thiadiazole "warheads" into precise vectors for receptor binding. Unlike flexible alkyl linkers, the cyclobutane core locks the pharmacophores in specific stereochemical configurations (cis/trans), significantly enhancing selectivity for targets such as bacterial DNA gyrase and human mitotic kinesin Eg5.

Part 1: Structural Rationale & Molecular Design

The Cyclobutane Core: Stereochemical Control

The cyclobutane ring is not merely a spacer; it is a stereochemical filter . In drug design, the ability to access specific isomers (e.g., truxillic vs. truxinic acid derivatives) allows researchers to probe the spatial requirements of a binding pocket.

-

Rigidity: Reduces the entropic penalty of binding.

-

Lipophilicity: The hydrocarbon ring enhances membrane permeability (logP modulation) without adding excessive molecular weight.

The Thiadiazole Warhead: Bioisosterism

The 1,3,4-thiadiazole ring acts as a bioisostere of the amide bond but with improved metabolic stability and hydrogen-bonding potential.

-

Electronic Profile: The sulfur atom and two nitrogen atoms create a mesoionic character, facilitating pi-stacking interactions and hydrogen bonding with enzyme active sites (e.g., Serine or Histidine residues).

-

Toxophoric Moiety: The N-C-S linkage is critical for antimicrobial efficacy, often disrupting bacterial cell wall synthesis.

Part 2: Synthetic Architectures & Protocols

This section details the synthesis of a Truxillic Acid-Bis(1,3,4-thiadiazole) hybrid. This architecture was chosen for its high atom economy and the elegance of combining photochemistry with heterocyclization.

Protocol A: [2+2] Photochemical Synthesis of the Core

Objective: Synthesize

Reagents:

-

trans-Cinnamic acid (Solid state)

-

hv (UV light, typically Hg lamp)

Methodology:

-

Crystal Alignment: The reaction is topochemically controlled. Recrystallize trans-cinnamic acid to ensure the double bonds are aligned parallel in the crystal lattice (distance < 4 Å).

-

Irradiation: Place the crystalline solid in a Pyrex vessel. Irradiate with a high-pressure mercury lamp (>290 nm) for 30–50 hours.

-

Purification: Wash the resulting solid with diethyl ether to remove unreacted monomer. The dimer (

-truxillic acid) is insoluble in ether. -

Validation:

H NMR should show the disappearance of alkene protons (

Protocol B: Heterocyclization of the Thiadiazole Ring

Objective: Convert the carboxylic acid groups of the cyclobutane core into 1,3,4-thiadiazole rings.

Reagents:

- -Truxillic acid (Precursor from Protocol A)[1]

-

Thiosemicarbazide (

) -

Phosphorus Oxychloride (

) - Dehydrating agent[2] -

Potassium hydroxide (KOH)[2]

Step-by-Step Workflow:

-

Condensation: Mix

-truxillic acid (1 eq) with thiosemicarbazide (2.2 eq) and -

Cyclization: Reflux the mixture at 70–80°C for 3–5 hours. The

facilitates the closure of the thiadiazole ring by eliminating water. -

Quenching: Cool the reaction mixture and pour it slowly onto crushed ice (Exothermic!).

-

Neutralization: Adjust pH to ~8 using 10% KOH solution. The solid product (Bis-thiadiazole hybrid) will precipitate.

-

Recrystallization: Purify using Ethanol/DMF mixtures.

Protocol C: Schiff Base Functionalization (Optional Extension)

To further diversify the library, the amino group on the thiadiazole can be reacted with aromatic aldehydes.

-

Reflux: React the amine-thiadiazole hybrid with a substituted benzaldehyde in ethanol with a catalytic amount of glacial acetic acid.

-

Isolation: The Schiff base precipitates upon cooling.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the convergent synthesis of the Truxillic-Thiadiazole hybrid, highlighting the transition from a planar alkene to a 3D rigid scaffold.

Caption: Convergent synthesis pathway transforming planar cinnamic acid into a rigid 3D cyclobutane-thiadiazole hybrid via photochemical dimerization and POCl3-mediated heterocyclization.

Part 4: Pharmacological Landscape & SAR

Structure-Activity Relationship (SAR)

The biological potency of these hybrids relies on the interplay between the core and the periphery.

| Structural Component | Role in Bioactivity | Optimization Strategy |

| Cyclobutane Ring | Spacer & Stereochemistry. Controls the distance and angle between the two thiadiazole rings. | Use cis vs. trans isomers to probe receptor pocket depth. |

| 1,3,4-Thiadiazole | Pharmacophore. Binds to enzyme active sites (e.g., Zinc binding in metalloenzymes). | Substitution at C-5 (e.g., -SH, -NH2, -Ph) modulates electronic density. |

| Linker (Schiff Base) | Electronic Bridge. The -N=CH- bond extends conjugation. | Electron-withdrawing groups (Cl, NO2) on the phenyl ring often enhance antimicrobial activity. |

Mechanism of Action: Antimicrobial

The primary mechanism for cyclobutane-thiadiazole hybrids involves the inhibition of DNA Gyrase (Topoisomerase II) .

-

Binding: The thiadiazole nitrogen atoms form hydrogen bonds with the ATP-binding pocket of the GyrB subunit.

-

Stabilization: The hydrophobic cyclobutane ring occupies the hydrophobic pocket, stabilizing the drug-enzyme complex.

-

Result: Inhibition of bacterial DNA supercoiling, leading to cell death.

Caption: Mechanistic interaction map showing how the hybrid ligand engages DNA Gyrase via multiple binding modalities facilitated by its distinct structural domains.

Part 5: References

-

Malak, S. A., Rajput, J. D., & Sharif, M. (2023).[3] Design, Synthesis, Spectral Analysis, and Biological Evaluation of Schiff Bases With a 1,3,4-Thiadiazole Moiety As an Effective Inhibitor Against Bacterial and Fungal Strains. European Journal of Chemistry.

-

Mousa, M. N. (2017).[4] Synthesis, Characterization and Evaluation of Antibacterial Activity of 1,3,4-Thiadiazole Derivatives Containing Schiff Bases. International Journal of Pharmaceutical, Chemical and Biological Sciences.

-

Xu, Y., et al. (2017).[4] Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials. Scientific Reports.

-

Serban, G., et al. (2023).[4][5] Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences.

-

Demirbas, N., et al. (2006). Synthesis, antibacterial and antifungal activity of some new thiazolylhydrazone derivatives containing 3-substituted cyclobutane ring. European Journal of Medicinal Chemistry.

Sources

- 1. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety as an effective inhibitor against bacterial and fungal strains | European Journal of Chemistry [eurjchem.com]

- 4. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 5. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Application Note: Synthesis of N-(1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

Abstract & Strategic Significance

The synthesis of N-(1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide represents a critical transformation in medicinal chemistry, specifically in the development of bioisosteres for amide-based kinase inhibitors and antimicrobial agents. The 1,3,4-thiadiazole ring is a privileged scaffold that acts as a lipophilic, metabolically stable surrogate for a phenyl ring or a cis-peptide bond.

However, the synthesis presents a specific challenge: the 2-amino-1,3,4-thiadiazole moiety is a notoriously weak nucleophile. The electron-withdrawing nature of the thiadiazole ring, combined with the resonance delocalization of the exocyclic amine lone pair into the ring nitrogens, significantly reduces reactivity toward standard acylating agents.

This guide details two validated protocols to overcome this electronic deficit:

-

Method A (The Kinetic Route): Activation via Acid Chloride (Scalable, robust).

-

Method B (The Thermodynamic/Green Route): Activation via T3P® (Propylphosphonic Anhydride) (Mild, high yield, no acidic byproducts).

Retrosynthetic Analysis & Mechanism

The construction of the target molecule relies on the formation of an amide bond between cyclobutanecarboxylic acid and 2-amino-1,3,4-thiadiazole.

Figure 1: Retrosynthetic disconnection showing the convergence of the cyclobutane and thiadiazole fragments.

Experimental Protocols

Method A: Acid Chloride Activation (Standard Scale-Up)

Best for: Gram-scale synthesis, robust substrates, cost-efficiency.

This method forces the reaction by converting the acid to the highly reactive acid chloride. Due to the low nucleophilicity of the amine, heating is often required after the initial addition.

Reagents:

-

Cyclobutanecarboxylic acid (1.0 equiv)

-

Thionyl chloride (

) (1.5 equiv) or Oxalyl chloride (1.2 equiv) + DMF (cat.) -

2-Amino-1,3,4-thiadiazole (1.0 equiv)[1]

-

Triethylamine (

) or Pyridine (2.0 equiv) -

Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Protocol:

-

Activation: In a flame-dried round-bottom flask under

, dissolve cyclobutanecarboxylic acid (10 mmol) in dry DCM (20 mL). -

Chlorination: Add catalytic DMF (2 drops). Add oxalyl chloride (12 mmol) dropwise at 0°C.

-

Gas Evolution: Allow to stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2 hours until gas evolution (

, -

Concentration (Critical): Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride (usually a pale yellow oil). Note: Do not purify.

-

Coupling: Redissolve the acid chloride in dry THF (15 mL).

-

Addition: In a separate vessel, dissolve 2-amino-1,3,4-thiadiazole (10 mmol) and

(20 mmol) in THF (20 mL). Cool to 0°C.[2] -

Reaction: Cannulate the acid chloride solution into the amine solution dropwise.

-

Thermal Drive: Warm to RT. If TLC shows incomplete conversion after 4 hours, heat to reflux (60°C) for 2-4 hours. The weak amine often requires this thermal push.

-

Workup: Quench with saturated

. Extract with EtOAc (3x). Wash organics with brine, dry over

Method B: T3P® Coupling (Green & Mild)

Best for: Late-stage functionalization, avoiding acid-sensitive groups, simple purification.

T3P (Propylphosphonic anhydride) is a cyclic anhydride that activates the carboxylic acid in situ.[3] It is particularly effective for coupling electron-deficient amines (like thiadiazoles) because it minimizes side reactions and provides water-soluble byproducts.

Reagents:

-

Cyclobutanecarboxylic acid (1.0 equiv)

-

2-Amino-1,3,4-thiadiazole (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

-

Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Ethyl Acetate (EtOAc) or DMF (Solvent)

Step-by-Step Protocol:

-

Preparation: Charge a reaction vial with cyclobutanecarboxylic acid (5 mmol), 2-amino-1,3,4-thiadiazole (5.5 mmol), and EtOAc (15 mL).

-

Base Addition: Add DIPEA (15 mmol) and stir at 0°C for 10 minutes.

-

Coupling Agent: Add T3P solution (7.5 mmol) dropwise.

-

Reaction: Allow the mixture to warm to RT and stir for 12-24 hours.

-

Optimization Note: If conversion is slow, heat to 50°C. T3P is thermally stable.

-

-

Workup (Self-Validating):

-

Add water (15 mL).[4] Stir vigorously for 10 mins.

-

Separate phases.

-

Wash organic layer with 0.5 M HCl (to remove unreacted amine/DIPEA).

-

Wash organic layer with 10%

(to remove unreacted acid and T3P byproducts). -

Wash with brine, dry, and concentrate.

-

-

Result: Often yields pure product without chromatography.

Analytical Data & Characterization

The following data establishes the identity of the synthesized compound.

| Technique | Expected Signal / Result | Structural Assignment |

| 1H NMR (DMSO-d6) | Amide NH (Deshielded by heteroaryl ring) | |

| Thiadiazole C5-H (Characteristic singlet) | ||

| Cyclobutane CH -CO (Methine) | ||

| Cyclobutane CH2 (Ring protons) | ||

| LC-MS | [M+H]+ = 184.05 | Molecular Ion (C7H9N3OS) |

| Appearance | White to Off-White Solid | Crystalline solid |

Critical Process Parameters & Troubleshooting

Mechanism of Low Reactivity

The 2-amino-1,3,4-thiadiazole is an "ambident" nucleophile, but the exocyclic amine is the desired reaction center. The resonance structure below explains why strong activation (Acid Chloride or T3P) is necessary:

Purification Workflow (Decision Tree)

Figure 2: Purification logic flow. The high crystallinity of thiadiazole amides often permits recrystallization.

References

-

Standard Acid Chloride Protocols: Asian Journal of Chemistry, Vol. 25, No. 13 (2013), 7379-7382. (Synthesis of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide - Analogous procedure). Link

-

T3P Reagent Utility: Organic Process Research & Development, 2009, 13, 900–906. (Propylphosphonic Anhydride (T3P): A Useful Reagent for Organic Synthesis).[2][3][5][6][7] Link

-

Thiadiazole Scaffold Properties: Chemical Reviews, 2014, 114, 5572–5610. (1,3,4-Thiadiazole: Synthesis, Reactions, and Applications). Link

-

General Amide Coupling Guide: Chem. Soc. Rev., 2011, 40, 5084-5121. (Amide bond formation: beyond the myth of coupling reagents). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. bachem.com [bachem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 7. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]

Application Note: A Validated Protocol for the Synthesis of N-(1,3,4-Thiadiazol-2-yl)cyclobutanecarboxamide

Introduction

The 1,3,4-thiadiazole ring is a cornerstone heterocyclic scaffold in modern medicinal chemistry and drug development.[1][2][3] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[3][4][5] The 2-amino-1,3,4-thiadiazole moiety, in particular, serves as a versatile starting material for the synthesis of diverse bioactive molecules, leveraging the reactivity of its primary amine group for further functionalization.[1][3]

This application note provides a detailed, field-proven protocol for the synthesis of N-(1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide. The procedure involves the acylation of 2-amino-1,3,4-thiadiazole with cyclobutanecarbonyl chloride. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental workflow, and outline robust safety procedures and analytical validation methods. This guide is designed for researchers in organic synthesis and drug discovery, offering a reliable methodology for accessing this valuable class of compounds.

Reaction Principle and Mechanism

The formation of the target amide bond is achieved through a nucleophilic acyl substitution reaction. This specific transformation is often conducted under Schotten-Baumann conditions , which utilize a base to facilitate the acylation of an amine with an acid chloride.[6][7][8]

The mechanism proceeds in two key steps:

-

Nucleophilic Attack: The lone pair of electrons on the primary amine nitrogen of 2-amino-1,3,4-thiadiazole acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of cyclobutanecarbonyl chloride. This addition forms a transient tetrahedral intermediate.[9][10][11]

-

Elimination and Neutralization: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion as a good leaving group. This process generates one equivalent of hydrochloric acid (HCl).[8][11] The added base (in this protocol, triethylamine) is crucial as it neutralizes the HCl byproduct.[7][8] Without the base, the generated acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8]

Materials and Safety Precautions

A thorough understanding and strict adherence to safety protocols are paramount when handling the following reagents.

Table 1: Properties of Key Reagents and Product

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting/Boiling Point |

| Cyclobutanecarbonyl chloride | 5006-22-4 | C₅H₇ClO | 118.56 | Liquid | bp: 60 °C/50 mmHg |

| 2-Amino-1,3,4-thiadiazole | 4005-51-0 | C₂H₃N₃S | 101.13 | Crystalline Powder | mp: 188-191 °C[12][13] |

| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 | Liquid | bp: 89.5 °C |

| This compound | N/A | C₇H₉N₃OS | 183.23 | Solid (Expected) | N/A |

Safety Directives:

-

Cyclobutanecarbonyl Chloride:

-

Hazards: Highly corrosive, flammable, and water-reactive.[14][15][16] Contact causes severe skin burns and eye damage.[14][16] Reacts vigorously with water, alcohols, and amines, releasing toxic and corrosive hydrogen chloride (HCl) gas.[14][15]

-

Handling: Must be handled in a certified chemical fume hood at all times. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[14] Keep containers tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.[14] Store in a cool, dry, well-ventilated area away from incompatible materials.[14]

-

-

2-Amino-1,3,4-thiadiazole:

-

Triethylamine (Et₃N):

-

Hazards: Flammable liquid and vapor. Corrosive and causes severe skin and eye damage. Toxic if inhaled.

-

Handling: Handle in a fume hood. Keep away from heat and open flames. Wear appropriate PPE.

-

Experimental Protocol

This protocol is based on a 10 mmol scale. Adjust quantities as needed, ensuring molar ratios are maintained.

Equipment:

-

Three-neck round-bottom flask (100 mL) equipped with a magnetic stir bar

-

Dropping funnel

-

Thermometer

-

Inert gas inlet (Nitrogen or Argon)

-

Ice-water bath

-

Standard glassware for work-up and recrystallization

-

Rotary evaporator

Reagents:

-

2-Amino-1,3,4-thiadiazole (1.01 g, 10.0 mmol)

-

Triethylamine (1.67 mL, 1.21 g, 12.0 mmol, 1.2 eq)

-

Cyclobutanecarbonyl chloride (1.29 mL, 1.30 g, 11.0 mmol, 1.1 eq)

-

Anhydrous Tetrahydrofuran (THF) (40 mL)

-

Deionized Water (50 mL)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution (30 mL)

-

Saturated Sodium Chloride (Brine) solution (30 mL)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: Assemble the three-neck flask with the stir bar, thermometer, and dropping funnel. Connect the flask to an inert gas line. Flame-dry the glassware under vacuum and backfill with nitrogen or argon to ensure anhydrous conditions.

-

Initial Solution: To the flask, add 2-amino-1,3,4-thiadiazole (10.0 mmol) and 30 mL of anhydrous THF. Stir the suspension at room temperature.

-

Base Addition: Add triethylamine (12.0 mmol) to the suspension. Stir for 5 minutes.

-

Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 0-5 °C. This is critical to control the exothermic nature of the acylation.[]

-

Acyl Chloride Addition: In a separate dry vial, dissolve cyclobutanecarbonyl chloride (11.0 mmol) in 10 mL of anhydrous THF. Transfer this solution to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine suspension over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexane). The disappearance of the 2-amino-1,3,4-thiadiazole spot indicates reaction completion.

-

Work-up - Quenching: Once the reaction is complete, carefully pour the mixture into 50 mL of deionized water in a separatory funnel.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (1 x 30 mL) and brine (1 x 30 mL). The bicarbonate wash removes any excess acid.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the final product as a pure crystalline solid.[3]

Workflow Visualization

The following diagram outlines the key steps of the synthesis protocol.

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization and Validation

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H NMR: Expect signals corresponding to the cyclobutane ring protons, the thiadiazole ring proton, and a broad singlet for the amide N-H proton.

-

FTIR: Look for a strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl (C=O) stretching and a band in the 3200-3400 cm⁻¹ region for the N-H stretching.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 183.23.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Wet reagents/glassware. | 1. Ensure all glassware is flame-dried and reagents are anhydrous. Cyclobutanecarbonyl chloride is highly sensitive to moisture.[14] |

| 2. Insufficient base. | 2. Ensure at least one equivalent of base is used to neutralize the HCl byproduct.[8] | |

| 3. Deactivated amine. | 3. If the HCl is not neutralized, the amine starting material will be protonated and become non-nucleophilic.[8] Ensure proper base addition. | |

| Incomplete Reaction | 1. Insufficient reaction time. | 1. Extend the reaction time and continue to monitor by TLC. |

| 2. Low reaction temperature. | 2. Ensure the reaction is allowed to stir at room temperature after the initial cooled addition. | |

| Multiple Spots on TLC | 1. Hydrolysis of acyl chloride. | 1. This can occur if moisture is present, forming cyclobutanecarboxylic acid. Ensure anhydrous conditions. |